3-((1-(2-(m-Tolyl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-[2-(3-methylphenyl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-4-2-5-15(10-14)11-18(24)23-9-3-6-16(13-23)25-19-17(12-20)21-7-8-22-19/h2,4-5,7-8,10,16H,3,6,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTGAKFSAHUOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-(2-(m-Tolyl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 361.4 g/mol
The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, impacting cellular processes such as proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that the compound has notable anticancer properties. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 (breast cancer) | 10.25 ± 2.5 | Induces apoptosis in treated cells |
| A549 (lung cancer) | 12.50 ± 1.8 | Significant reduction in cell viability |
| EAC (Ehrlich ascites) | 15.00 ± 3.0 | Effective against tumor growth |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways related to cancer progression and inflammation:
- Dihydroorotate dehydrogenase (DHODH) : Inhibition of DHODH has been linked to reduced proliferation of cancer cells and viral replication.
Antimicrobial Activity
In addition to its anticancer properties, preliminary tests indicate that the compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Study on Anticancer Effects : A study investigated the effects of the compound on MCF7 and A549 cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
- Enzyme Inhibition Assays : Another study focused on the inhibition of DHODH, demonstrating that the compound outperformed known inhibitors like brequinar and teriflunomide in both enzymatic and cellular assays.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated molecular weight based on formula C₁₉H₂₀N₄O₂.
Functional Group Impact Analysis
- Aromatic Substituents: The m-tolyl group in the target compound increases hydrophobicity compared to the pyrrole in BK71071, which may reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets.
- Heterocyclic Cores: The pyrazine-2-carbonitrile scaffold is structurally distinct from the dihydropyrimidinone in BK70997, which may confer differential kinase selectivity. Piperidine vs. Bicyclic Systems: Compound 19 () incorporates an 8-azabicyclo[3.2.1]octane ring, offering rigid geometry that may improve binding specificity compared to the flexible piperidine in the target compound.
Biological Activity :
- SR140333, a piperidine-based NK1 receptor antagonist, shares structural motifs with the target compound but achieves higher potency through dichlorophenyl and sulfinyl groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((1-(2-(m-Tolyl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazine core followed by coupling with a piperidine derivative. Key steps include nucleophilic substitution at the pyrazine ring and acylation of the piperidine moiety. Reaction conditions such as solvent polarity (e.g., DMF or dichloromethane), temperature (40–80°C), and catalysts (e.g., palladium for coupling reactions) critically affect yield and purity. For example, excess base (e.g., K₂CO₃) may improve substitution efficiency but risks side reactions. Chromatography (HPLC or flash) is essential for purification, with yields ranging from 50–75% depending on stepwise optimization .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm stereochemistry (e.g., piperidine ring conformation).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±1 ppm accuracy).
- HPLC: Quantifies purity (>95% required for biological assays).
- Infrared Spectroscopy (IR): Detects functional groups (e.g., nitrile stretch ~2200 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. What preliminary biological activities have been reported for this compound?
- Answer: Pyrazine derivatives often exhibit kinase inhibition, antimicrobial, or anti-inflammatory properties. Initial assays for this compound suggest moderate activity against cancer cell lines (IC₅₀ ~10 µM) via ATP-binding pocket interactions, inferred from structural analogs. However, cytotoxicity profiles (e.g., selectivity indices) require validation using comparative assays (e.g., healthy vs. cancerous cell lines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer:
- Core Modifications: Replace the m-Tolyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding.
- Piperidine Substitutions: Introduce sp³-hybridized carbons or chiral centers to improve metabolic stability.
- Pyrazine Ring Functionalization: Add polar groups (e.g., -OH, -NH₂) to modulate solubility.
- Assay Strategy: Use parallel synthesis and high-throughput screening (HTS) against kinase panels or bacterial strains. Validate hits with dose-response curves and molecular docking (e.g., AutoDock Vina) .
Q. What strategies resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?
- Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time.
- Validate Target Engagement: Use techniques like thermal shift assays or SPR to confirm direct binding.
- Metabolomic Profiling: Identify off-target effects or metabolite interference via LC-MS.
- Reproducibility Checks: Collaborate with independent labs for cross-validation .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Answer:
- Pharmacophore Modeling: Map key interaction points (e.g., hydrogen bonds with kinase hinge regions).
- ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate permeability, hepatic clearance, and hERG channel inhibition.
- Molecular Dynamics (MD): Simulate binding stability over time (e.g., 100 ns trajectories in GROMACS).
- Docking to Anti-Targets: Screen against databases like ChEMBL for unintended targets .
Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?
- Answer:
- Chiral Resolution: Use chiral HPLC or enzymatic resolution for enantiomer separation.
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in coupling reactions.
- Process Optimization: Switch from batch to flow chemistry for better temperature/pH control.
- In-line Analytics: Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
